6-Bromo-N-(thietan-3-yl)pyridin-3-amine
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Overview
Description
6-Bromo-N-(thietan-3-yl)pyridin-3-amine is a heterocyclic organic compound that features a bromine atom, a thietan-3-yl group, and a pyridin-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(thietan-3-yl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalytic systems can enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-(thietan-3-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with different nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
6-Bromo-N-(thietan-3-yl)pyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-N-(thietan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar pyridine core and exhibit various biological activities, including antioxidant, antimicrobial, and antitumor properties.
Pyrazolo[3,4-b]pyridine derivatives:
Uniqueness
6-Bromo-N-(thietan-3-yl)pyridin-3-amine is unique due to its specific substitution pattern and the presence of the thietan-3-yl group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H9BrN2S |
---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
6-bromo-N-(thietan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C8H9BrN2S/c9-8-2-1-6(3-10-8)11-7-4-12-5-7/h1-3,7,11H,4-5H2 |
InChI Key |
PIAWBEFZVIWSIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NC2=CN=C(C=C2)Br |
Origin of Product |
United States |
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